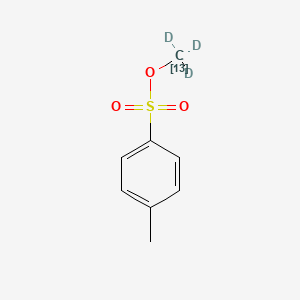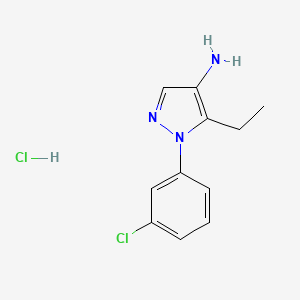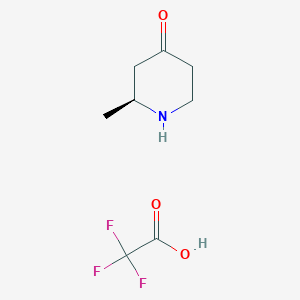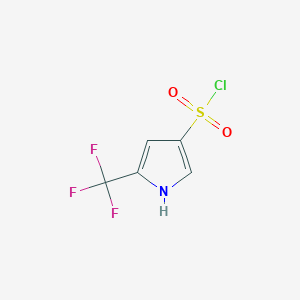
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride
Vue d'ensemble
Description
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1803591-29-8 . It has a molecular weight of 215.68 . The IUPAC name for this compound is 3-methyl-2-(pyridin-4-yl)butanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is 1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-3-5-11-6-4-8;/h3-7,9H,1-2H3,(H,12,13);1H .Physical And Chemical Properties Analysis
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Crystal Structure
Research on compounds with pyridin-4-yl)butanoic acid structures often focuses on chemical synthesis and crystallography. For instance, studies on crystal structures like (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid showcase the methodology for obtaining crystals from commercially available substances, providing a basis for understanding the crystallographic properties of similar compounds (Yin-Qiu Liu et al., 2009). Such research is pivotal for the development of new materials and drugs by elucidating molecular structures.
Integrin Inhibitor for Therapeutic Applications
Another example is the discovery of nonpeptidic αvβ6 integrin inhibitors, where 3-aryl(pyrrolidin-1-yl)butanoic acids are synthesized for the potential treatment of idiopathic pulmonary fibrosis. These studies underscore the therapeutic potential of butanoic acid derivatives in addressing fibrotic diseases (P. Procopiou et al., 2018).
Molecular Structure and Reactivity
Further, research on pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, involves synthesizing and characterizing compounds to study their molecular structure and computational properties. These studies provide valuable information on the reactivity and stability of compounds, which can be crucial for developing new chemical entities with desired properties (Li-qun Shen et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-methyl-2-pyridin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-3-5-11-6-4-8;/h3-7,9H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHTCLLESHAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)




![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)



![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
